molecular formula C20H23NO5S B2618659 (E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 356571-63-6

(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2618659
CAS No.: 356571-63-6
M. Wt: 389.47
InChI Key: ALJIDZLRGXEEBC-CSKARUKUSA-N
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Description

(E)-Ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic thiophene-based compound featuring a 3,4-dimethoxy-substituted cinnamamide moiety. Its synthesis involves the reaction of (E)-3-(3,4-dimethoxyphenyl)acryloyl chloride with substituted 2-aminothiophene derivatives under controlled conditions. The compound’s structure includes a thiophene core substituted with methyl groups at positions 4 and 5, an ethyl ester group at position 3, and an acrylamido linkage to the 3,4-dimethoxyphenyl group .

Properties

IUPAC Name

ethyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-6-26-20(23)18-12(2)13(3)27-19(18)21-17(22)10-8-14-7-9-15(24-4)16(11-14)25-5/h7-11H,6H2,1-5H3,(H,21,22)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJIDZLRGXEEBC-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies based on diverse research findings.

Synthesis

The compound is synthesized through a Knoevenagel condensation reaction involving ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and substituted benzaldehydes. The reaction typically employs piperidine as a catalyst and is monitored by thin-layer chromatography (TLC) to ensure completion .

Antioxidant Activity

Studies have demonstrated that derivatives of ethyl 2-(substituted phenyl)acrylamido-4,5-dimethylthiophene-3-carboxylate exhibit significant antioxidant properties. The evaluation was performed using various in vitro assays:

  • DPPH Radical Scavenging : The ability to reduce 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals was assessed.
  • Nitric Oxide Scavenging : The scavenging effect on nitric oxide radicals was measured.
  • Lipid Peroxidation : The compounds were tested for their ability to inhibit ferric ion-induced lipid peroxidation using rat brain homogenate.

Results indicated that certain compounds exhibited notable antioxidant activity, with one compound achieving an inhibition percentage comparable to standard antioxidants like ascorbic acid .

Anti-inflammatory Activity

The anti-inflammatory potential of the synthesized compounds was evaluated using the carrageenan-induced paw edema model in rats. Notably, one compound demonstrated an inhibition rate of 83.1% at a dosage of 100 mg/kg, closely rivaling the standard drug Diclofenac which showed an inhibition of 85.0% .

Study on Cytotoxicity

A study conducted on thieno[2,3-d]pyrimidine derivatives, which share structural similarities with the target compound, revealed their effectiveness against various cancer cell lines. The cytotoxicity against MDA-MB-231 breast cancer cells was particularly noteworthy, with some derivatives exhibiting IC50 values as low as 27.6 μM. This suggests that structural modifications can enhance the biological activity of thiophene derivatives .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that electron-withdrawing groups on the phenyl ring enhance cytotoxicity. For instance, compounds with para-substituted groups showed improved activity due to increased electron density and better interaction with biological targets .

Data Summary

Activity Type Assay Method Results
Antioxidant ActivityDPPH Radical ScavengingSignificant inhibition observed
Nitric Oxide ScavengingNotable scavenging effect
Lipid PeroxidationComparable to standard antioxidants
Anti-inflammatory ActivityCarrageenan-induced Paw Edema ModelCompound inhibited edema by 83.1%
CytotoxicityMDA-MB-231 Cell LineIC50 values as low as 27.6 μM

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent:

  • Mechanism of Action : The compound has shown the ability to induce apoptosis in cancer cells, particularly MCF-7 breast cancer cells. It causes cell cycle arrest at the G2/M phase and S phase, indicating interference with normal cell division processes .
  • IC50 Values : Demonstrated IC50 values ranging from 23.2 to 49.9 μM against various cancer cell lines, suggesting potent inhibition of cell proliferation.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activities:

  • Evaluation Methods : The antioxidant capacity was assessed using various assays such as DPPH radical scavenging and lipid peroxidation inhibition.
  • Results : Compounds derived from this structure showed significant antioxidant activity, with some outperforming standard antioxidants used in comparative studies .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties:

  • In Vitro Studies : It has shown promise in reducing inflammation markers in cell cultures, which could be beneficial for developing treatments for inflammatory diseases .

Synthesis and Characterization

The synthesis of (E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate typically involves:

  • Reagents : The reaction often employs substituted phenylacrylamides and thiophene derivatives.
  • Conditions : The synthesis is conducted under controlled temperatures with monitoring via thin-layer chromatography (TLC) to ensure completion.
  • Characterization Techniques : The final product is characterized using IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm its structure and purity .

Material Science Applications

Beyond biological applications, this compound may find utility in material science:

  • Conductive Polymers : Due to its thiophene structure, it can be incorporated into conductive polymer matrices for applications in organic electronics and sensors.
  • Photovoltaic Devices : The electronic properties of thiophenes make them suitable for use in organic solar cells, potentially enhancing efficiency through improved charge transport .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of the compound against several cancer cell lines. The results indicated that modifications to the phenyl group significantly affected the potency of the compound, suggesting that structural optimization could enhance therapeutic effects.

Case Study 2: Antioxidant Activity

In another investigation focused on antioxidant properties, derivatives of this compound were tested against standard antioxidants like ascorbic acid and trolox. The findings demonstrated that certain derivatives exhibited superior scavenging activity against free radicals, highlighting their potential as natural antioxidants .

Comparison with Similar Compounds

Key Observations :

  • The 3,4-dimethoxyphenyl group in the target compound distinguishes it from analogs with hydroxy, methoxy, or cyano substituents. Electron-donating methoxy groups enhance stability and influence antioxidant activity .
  • The acrylamido linkage is critical for bioactivity, as seen in analogs with anti-inflammatory and anticancer properties .
  • Cyano-containing analogs (e.g., compounds from ) exhibit distinct electronic profiles due to the electron-withdrawing cyano group, which may alter reactivity and binding interactions.

Antioxidant Activity

The target compound and its analogs were evaluated using DPPH radical scavenging, nitric oxide inhibition, and lipid peroxidation assays. Representative

Compound DPPH Scavenging (%) Nitric Oxide Inhibition (%) Lipid Peroxidation Inhibition (%) Reference
Target Compound (3,4-dimethoxyphenyl derivative) 72.3 65.8 78.4
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3d) 68.5 60.2 70.1
Compound H (3,5-dimethoxy-4-hydroxyphenyl derivative) 89.7 82.3 90.6
Ascorbic Acid (Standard) 92.4 85.0 94.8

Key Observations :

  • The 3,4-dimethoxyphenyl derivative demonstrates moderate antioxidant activity, likely due to methoxy groups stabilizing free radicals via resonance .
  • Compound H (3,5-dimethoxy-4-hydroxyphenyl) shows superior activity, attributed to synergistic effects of hydroxyl and methoxy groups .
  • Cyano-containing analogs (e.g., 3d) exhibit slightly reduced activity, possibly due to steric or electronic effects from the cyano group .

Anti-inflammatory and Anticancer Potential

  • Arylcinnamide hybrids (e.g., (E)-3-(4-aminophenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide) show potent anticancer activity against MCF-7 and HeLa cell lines, with IC₅₀ values <10 μM .
  • The target compound’s 3,4-dimethoxy substitution may enhance membrane permeability and target binding, similar to trimethoxy-substituted anticancer agents .

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